molecular formula C16H7F6NO2 B8318169 N-(3,5-Bis-trifluoromethylphenyl)-phthalimide

N-(3,5-Bis-trifluoromethylphenyl)-phthalimide

Cat. No.: B8318169
M. Wt: 359.22 g/mol
InChI Key: LLMUUPJDXKZFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Bis-trifluoromethylphenyl)-phthalimide is a useful research compound. Its molecular formula is C16H7F6NO2 and its molecular weight is 359.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H7F6NO2

Molecular Weight

359.22 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C16H7F6NO2/c17-15(18,19)8-5-9(16(20,21)22)7-10(6-8)23-13(24)11-3-1-2-4-12(11)14(23)25/h1-7H

InChI Key

LLMUUPJDXKZFBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

800 ml of glacial acetic acid are initially introduced into a three-necked flask provided with a thermometer, stirrer and water separator, and are warmed to 55° C. A mixture of 44.4 g (0.3 mol) of phthalic anhydride and 68.7 g (0.3 mol) of distilled 3,5-bis-trifluoromethylaniline is then added and the components are stirred vigorously. On warming to 108° C., a clear solution is obtained. This is kept under reflux at 117° C. for 21/2 hours and is then cooled. 100 ml of cyclohexane are added to the reaction mixture and the mixture is kept under reflux at 93° C. for 5 hours, during which the water of reaction can be removed in the water separator.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step Two
Quantity
68.7 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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